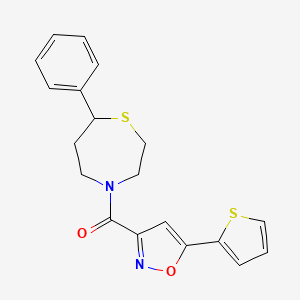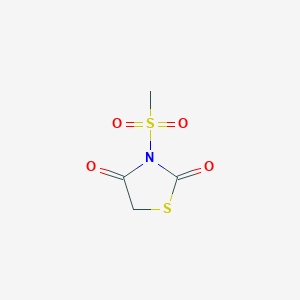
3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones .
Synthesis Analysis
The synthesis of compounds related to MSM involves various strategies. For instance, a cascade halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2 (1H)-ones, which involves sulfonyl radical-triggered addition and cyclization sequences .Molecular Structure Analysis
The molecular structure of related sulfone compounds has been characterized using various techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate was characterized by XRD, FT-IR, UV-Vis, and NMR, and theoretical calculations were performed using density functional theory (DFT) to obtain detailed information about the molecular and chemical properties .Chemical Reactions Analysis
The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established, which involves C–S bond cleavage of DMSO .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfone compounds are influenced by their molecular structure.Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, synthesized with substituted aromatic sulfonyl chlorides and alkyl halides, has shown significant antiproliferative activity against various human cancer cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. These findings highlight the compound's potential in cancer therapy, particularly due to the critical role of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring in enhancing antiproliferative effects (Chandrappa et al., 2008).
Antihyperglycemic Agents
Another study focused on the development of novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones as oral antihyperglycemic agents. These compounds were evaluated in diabetic mouse models, demonstrating their efficacy in lowering glucose and insulin levels. This research suggests the therapeutic potential of these compounds in managing diabetes (Wrobel et al., 1998).
Liquid-Liquid Extraction Solvents
A study on the use of ionic liquids, including derivatives of 3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione, for liquid-liquid extraction demonstrated their superior performance compared to traditional solvents like sulfolane in separating aromatic hydrocarbons from aliphatic ones. This suggests their potential application in industrial separation processes, offering a more efficient and environmentally friendly alternative (Meindersma et al., 2006).
Chymase Inhibitors
Research into 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their ability to selectively inhibit human heart chymase, a factor in cardiovascular diseases. These findings indicate the compound's potential as a basis for developing new cardiovascular therapeutics (Niwata et al., 1997).
Catalysis in Organic Synthesis
A Bronsted acidic ionic liquid based on this compound was synthesized and characterized, showing high efficiency and reusability as a catalyst for preparing hexahydroquinolines. This application underlines the compound's utility in facilitating organic synthesis processes (Zare et al., 2013).
Mecanismo De Acción
While the specific mechanism of action for “3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione” is not available, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Safety and Hazards
Direcciones Futuras
One of the future directions in managing dopamine-related pathologic conditions may involve a transition from the approaches that directly affect receptor function to a precise targeting of postreceptor intracellular signaling modalities either directly or through ligand-biased signaling pharmacology .
Propiedades
IUPAC Name |
3-methylsulfonyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S2/c1-11(8,9)5-3(6)2-10-4(5)7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKZZQZROCZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=O)CSC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
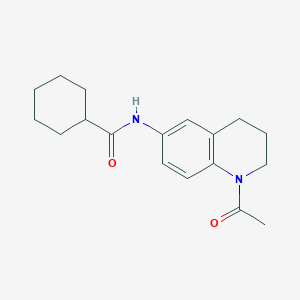
![3-Methyl-6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2977560.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)
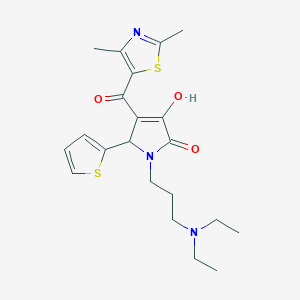
![3-(5-chlorothiophen-2-yl)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2977565.png)
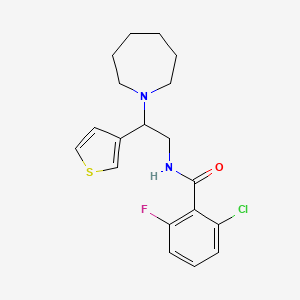

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)
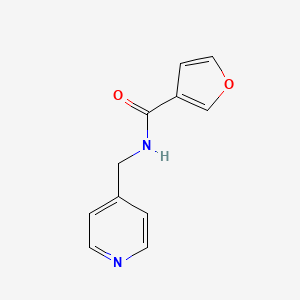
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)
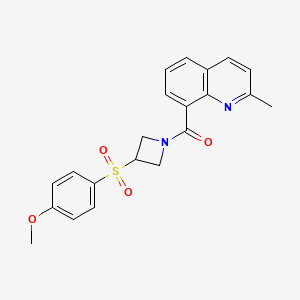
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)
